

2-Methylpentadecane: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Methylpentadecane

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An In-depth Technical Guide on the Volatile Organic Compound **2-Methylpentadecane**

This technical guide provides a comprehensive overview of **2-methylpentadecane**, a branched-chain volatile organic compound (VOC). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, natural occurrence, analytical methods for its detection, synthesis, and biodegradation. The guide also touches upon its toxicological profile and potential applications in drug development, based on available data for related compounds.

Core Properties of 2-Methylpentadecane

2-Methylpentadecane is a saturated hydrocarbon with the chemical formula $C_{16}H_{34}$. As a branched-chain alkane, its physical and chemical properties are influenced by its molecular structure.

Property	Value	Source
Molecular Formula	C ₁₆ H ₃₄	[1]
Molecular Weight	226.44 g/mol	[1]
CAS Number	1560-93-6	[1]
Appearance	Colorless liquid	[2]
Boiling Point	282 °C (estimated)	[2]
Melting Point	-7 °C	
Density	0.772 g/cm ³	
Water Solubility	0.001062 mg/L @ 25 °C (estimated)	[2]
logP (o/w)	9.070 (estimated)	[2]

Natural Occurrence and Industrial Applications

2-Methylpentadecane has been identified in various natural sources, including as a volatile compound in plants such as *Capsicum annuum* (bell peppers) and *Plantago ovata* (blond psyllium).[1] It also functions as a semiochemical, acting as a sex pheromone in certain species of tiger moths, where it plays a crucial role in chemical communication for mating.[3]

Industrially, **2-methylpentadecane** and similar long-chain alkanes are used as fuel additives, solvents, and lubricants. There is also interest in their potential use as biofuels.[4]

Analytical Methodologies

The primary analytical technique for the identification and quantification of **2-methylpentadecane** is Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of 2-Methylpentadecane in Plant Volatiles

This protocol outlines a general procedure for the analysis of **2-methylpentadecane** in plant matrices.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

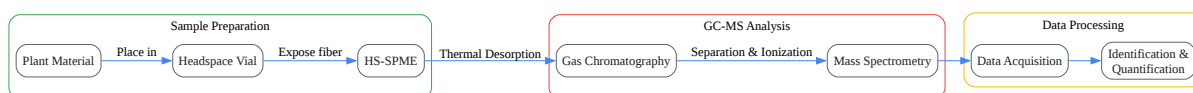
- Place a small amount (e.g., 1-5 g) of the plant material into a headspace vial.
- Heat the vial to a specific temperature (e.g., 60-80 °C) for a set time (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.
- Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
- Retract the fiber and introduce it into the GC injector for thermal desorption.

2. GC-MS Parameters

- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp to 150 °C at 5 °C/min.
 - Ramp to 250 °C at 10 °C/min, hold for 5 minutes.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-400.

3. Data Analysis

- Identification of **2-methylpentadecane** is based on comparison of its mass spectrum and retention time with that of a pure standard or by matching with a spectral library (e.g., NIST).
- Quantification can be performed using an internal standard method.



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A generalized workflow for the GC-MS analysis of volatile compounds from plant samples.

Synthesis of 2-Methylpentadecane

While several methods can be employed for the synthesis of branched alkanes, a common approach involves the use of Grignard reagents.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a general two-step synthesis of **2-methylpentadecane** from 1-bromotridecane and acetone.

Step 1: Grignard Reagent Formation

- In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.1 eq).
- Add a small crystal of iodine to activate the magnesium.
- Dissolve 1-bromotridecane (1.0 eq) in anhydrous diethyl ether and add it dropwise to the magnesium suspension.

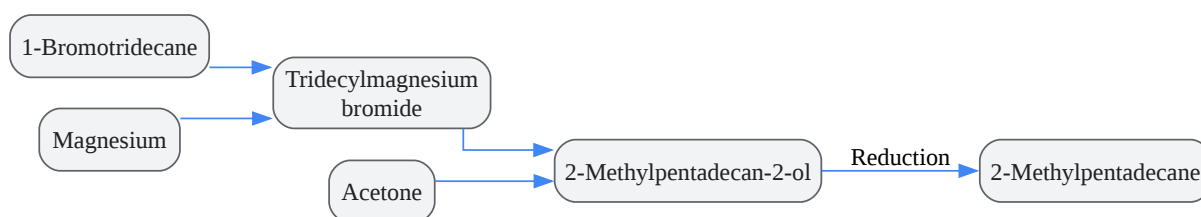
- The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

Step 2: Reaction with Ketone and Work-up

- Cool the Grignard reagent solution in an ice bath.
- Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise with stirring.
- After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Separate the ether layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-methylpentadecan-2-ol.

Step 3: Reduction of the Tertiary Alcohol

- The resulting tertiary alcohol can be reduced to **2-methylpentadecane** using a method such as a Barton-McCombie deoxygenation or by conversion to the corresponding halide followed by reduction with a hydride reagent.



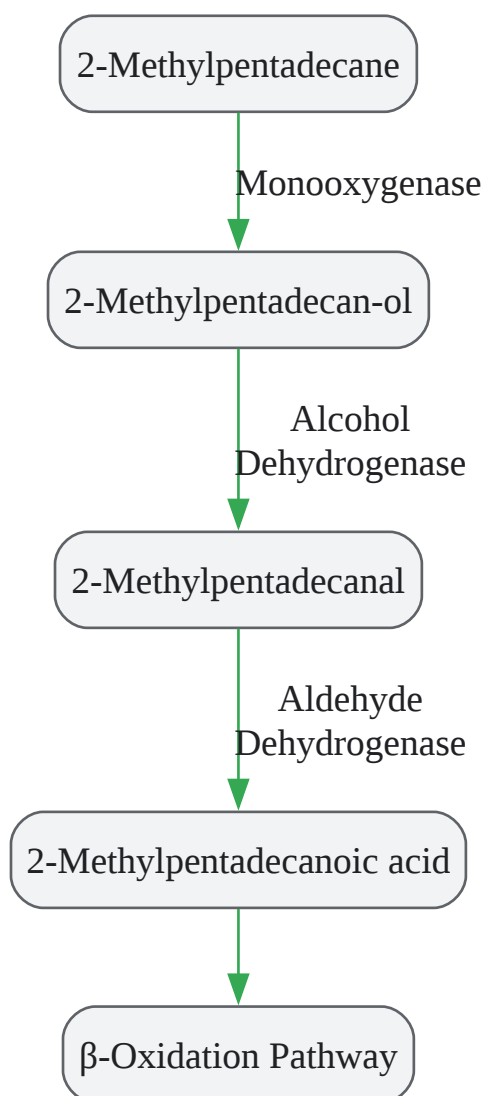
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A simplified reaction scheme for the synthesis of **2-methylpentadecane** via a Grignard reaction.

Biodegradation Pathway

The microbial degradation of long-chain alkanes, including branched alkanes like **2-methylpentadecane**, is an important environmental process. The primary mechanism involves the oxidation of the alkane chain.

The degradation is typically initiated by a monooxygenase enzyme that hydroxylates the alkane. For branched alkanes, this can occur at a terminal methyl group (terminal oxidation) or at a methylene group within the chain (subterminal oxidation). Following hydroxylation, the alcohol is oxidized to an aldehyde and then to a carboxylic acid. The resulting fatty acid then enters the β -oxidation pathway, where it is sequentially shortened by two-carbon units.



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A generalized pathway for the aerobic biodegradation of **2-methylpentadecane**.

Toxicological Profile

Specific toxicological data for **2-methylpentadecane** is limited. However, based on information for similar long-chain alkanes, it is expected to have low acute toxicity.^[3] Due to its low water solubility and high lipophilicity (high logP), it is not readily absorbed through the skin, but prolonged contact may cause irritation. Inhalation of high concentrations of its vapors may cause respiratory tract irritation.

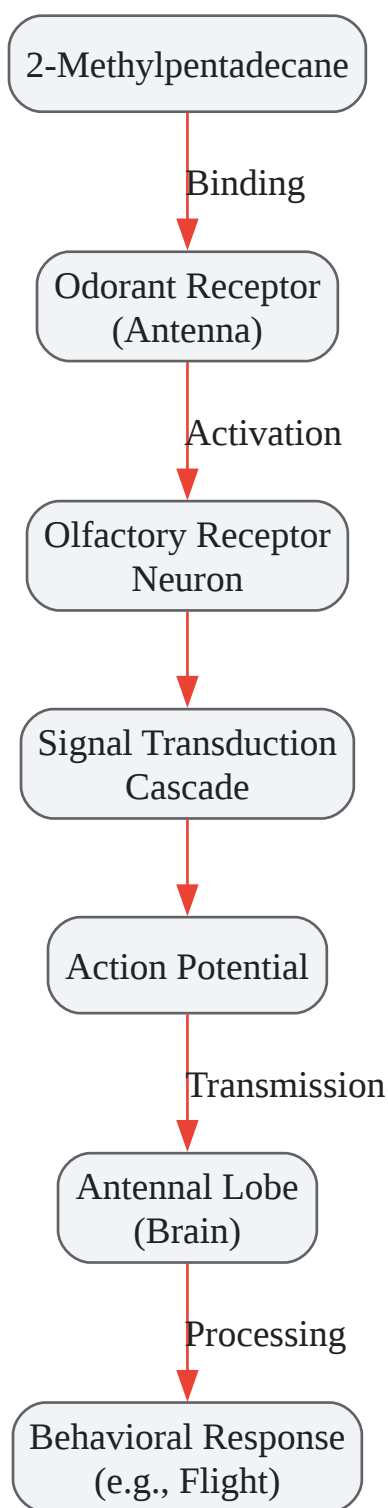
Relevance to Drug Development

Currently, there is no direct application of **2-methylpentadecane** in drug development. However, long-chain alkanes are components of some pharmaceutical formulations, where they can act as emollients or solvents in topical preparations. Furthermore, the study of how organisms metabolize and respond to such compounds can provide insights into xenobiotic metabolism and cellular transport mechanisms, which are relevant to drug discovery and development. Some semifluorinated alkanes are being investigated as potential drug carriers.^{[5][6]}

Signaling Pathways

As a component of insect sex pheromones, **2-methylpentadecane** is involved in a well-characterized signaling pathway in male moths.

The process begins with the detection of the pheromone molecule by specialized olfactory receptor neurons housed in the male's antennae. This binding event triggers a signal transduction cascade within the neuron, leading to its depolarization and the generation of an action potential. This nerve impulse is then transmitted to the antennal lobe of the moth's brain, where the information is processed, leading to a behavioral response, such as upwind flight towards the female.^[3]



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A generalized signaling pathway for insect pheromone reception.

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